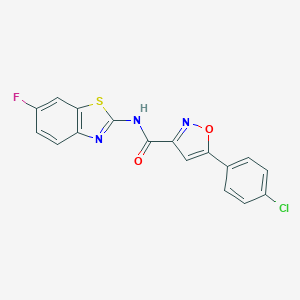![molecular formula C26H21NO3 B253734 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253734.png)
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as BMMDP, is a chemical compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound also induces the activation of caspases, leading to apoptosis in cancer cells. In addition, this compound has antioxidant properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce the production of inflammatory cytokines and chemokines, and improve cognitive function in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione for lab experiments is its potential therapeutic applications in various diseases, which makes it an attractive compound for research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its potential interactions with other drugs.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways and the induction of apoptosis in cancer cells. This compound also has antioxidant properties, which contribute to its neuroprotective effects. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound, including investigating its potential therapeutic applications in other diseases and developing more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid to form 2-(4-methylphenyl) hydrazinecarboxylic acid ethyl ester. This intermediate is then reacted with benzaldehyde and malonic acid in the presence of ammonium acetate to form this compound.
Applications De Recherche Scientifique
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
Formule moléculaire |
C26H21NO3 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
2-benzyl-6-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21NO3/c1-16-8-11-19(12-9-16)23-22-24(28)20-13-10-17(2)14-21(20)30-25(22)26(29)27(23)15-18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3 |
Clé InChI |
ZCOVUIFTCIANJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=CC(=C5)C |
SMILES canonique |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=CC(=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)
![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)


![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)

![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B253668.png)




![1-(4-chlorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253675.png)